![molecular formula C15H21N3O3 B4537325 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide](/img/structure/B4537325.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide
Beschreibung
This compound belongs to a class of organic molecules that exhibit a wide range of biological activities. Its structure is characterized by the presence of a piperazine ring substituted with a benzodioxin moiety, which is a common scaffold in the design of molecules with potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the coupling of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine under specific conditions. For instance, Silanes et al. (2004) reported the synthesis of compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene with different substituents to obtain new dual antidepressant drugs (Silanes et al., 2004). Additionally, an improved one-pot synthesis method for related intermediates indicates the potential for efficient production of such compounds (Ramesh et al., 2006).
Molecular Structure Analysis
The molecular structure of benzodioxin-piperazine derivatives often demonstrates significant conformational preferences, which can influence their interaction with biological targets. Mahesha et al. (2019) explored the hydrogen-bond association in closely related piperazine derivatives, revealing that minor modifications in the molecular structure could significantly affect their intermolecular interactions (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds is largely determined by their functional groups. Modifications on the piperazine ring or the benzodioxin moiety can lead to various pharmacological properties. For example, changes in the N-substituents of the piperazine ring have been shown to affect the agonistic/antagonistic profile of related molecules significantly (van Steen et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility and crystalline form, are crucial for the compound's application in drug formulation. Different crystalline forms of similar compounds have been studied to understand their hydrogen-bonding networks and solubility characteristics (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including stability and reactivity under physiological conditions, are essential for predicting the compound's behavior in biological systems. For instance, studies on the stability of related compounds under different conditions can provide insights into their potential as drug candidates (Mallams et al., 1998).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-17-5-7-18(8-6-17)15(19)16-12-3-4-13-14(11-12)21-10-9-20-13/h3-4,11H,2,5-10H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBKDVSSNGGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethylpiperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.